molecular formula C15H22BrNO5 B4002970 [4-(3-bromophenoxy)butyl]isopropylamine oxalate

[4-(3-bromophenoxy)butyl]isopropylamine oxalate

Cat. No.: B4002970
M. Wt: 376.24 g/mol
InChI Key: SUJRHHCRVMJMII-UHFFFAOYSA-N
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Description

[4-(3-bromophenoxy)butyl]isopropylamine oxalate is a useful research compound. Its molecular formula is C15H22BrNO5 and its molecular weight is 376.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.06814 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

One study focused on the synthesis of 4-phenylbutenone derivative bromophenols, including natural products, demonstrating their efficacy as inhibitors for various enzymes such as cytosolic carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds showed significant inhibitory effects, suggesting potential applications in developing treatments for conditions associated with these enzymes (Çetin Bayrak et al., 2017).

Environmental Science

Research into CO2 capture by task-specific ionic liquids highlighted a novel room temperature ionic liquid with an appended amine group capable of reversibly sequestering CO2. This study indicates the potential for using such materials in environmental applications to mitigate carbon dioxide emissions (Eleanor D. Bates et al., 2002).

Pharmaceutical Synthesis

Another study discussed the synthesis and beta-adrenergic blocking activity of oxalate derivatives, demonstrating their potential in creating pharmaceuticals for cardiovascular conditions. These compounds showed non-selective beta-adrenergic blocking activity, indicating their usefulness in developing new therapeutics (D. Jindal et al., 2003).

Antioxidant Activity

A study on natural bromophenols from the marine red alga Polysiphonia urceolata revealed compounds with significant DPPH radical-scavenging activity. These findings underscore the potential of such natural products in antioxidant applications, providing a foundation for developing new antioxidant agents (Ke Li et al., 2007).

Properties

IUPAC Name

4-(3-bromophenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO.C2H2O4/c1-11(2)15-8-3-4-9-16-13-7-5-6-12(14)10-13;3-1(4)2(5)6/h5-7,10-11,15H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJRHHCRVMJMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.